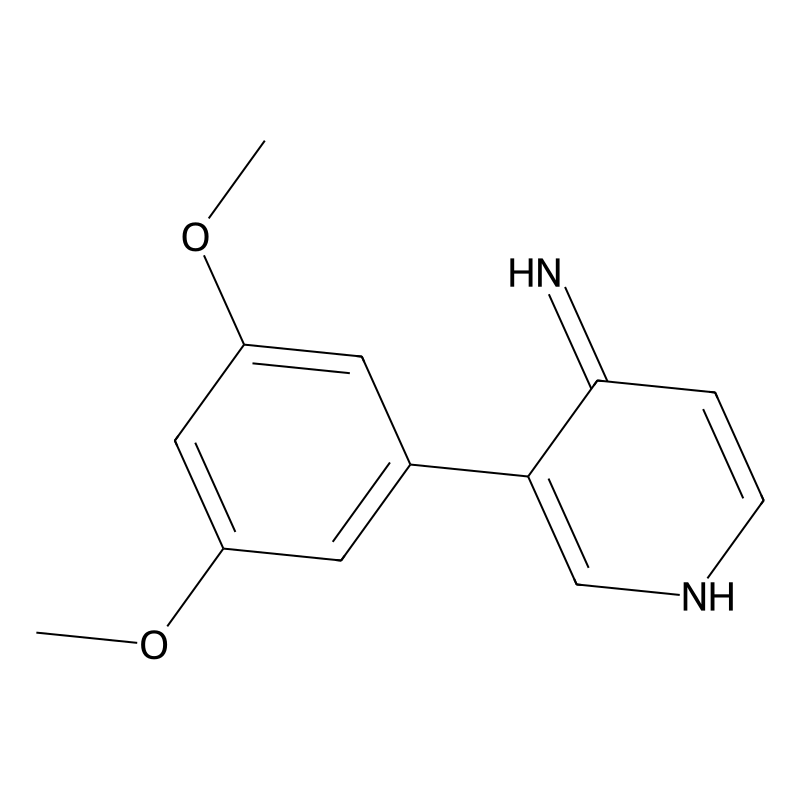

3-(3,5-Dimethoxyphenyl)pyridin-4-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

3-(3,5-Dimethoxyphenyl)pyridin-4-amine is an organic compound with the molecular formula C₁₃H₁₄N₂O₂. It features a pyridine ring substituted at the 4-position with an amino group and a phenyl group that is further substituted with two methoxy groups at the 3 and 5 positions. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

The chemical behavior of 3-(3,5-Dimethoxyphenyl)pyridin-4-amine can be influenced by the presence of the amino and methoxy groups. The amino group can participate in nucleophilic substitution reactions, while the methoxy groups can affect the electron density on the aromatic ring, influencing electrophilic aromatic substitution reactions. Additionally, this compound can undergo typical reactions associated with pyridines, such as protonation under acidic conditions or formation of coordination complexes with metal ions.

Research indicates that compounds similar to 3-(3,5-Dimethoxyphenyl)pyridin-4-amine exhibit various biological activities. For instance, derivatives of pyridine and aniline have been explored for their potential as anticancer agents and inhibitors of specific enzymes such as phosphoinositide 3-kinase alpha (PI3Kα) . The unique structure of 3-(3,5-Dimethoxyphenyl)pyridin-4-amine may confer specific pharmacological properties that warrant further investigation.

The synthesis of 3-(3,5-Dimethoxyphenyl)pyridin-4-amine typically involves a multi-step process. One common method includes:

- Condensation Reaction: The reaction between 4-pyridinecarboxaldehyde and 3,5-dimethoxyaniline can yield the desired compound through an imine formation followed by reduction.

- Reduction: The imine can be reduced to form the amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

This synthetic route allows for modifications to be made at various stages to optimize yield and purity.

3-(3,5-Dimethoxyphenyl)pyridin-4-amine has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals targeting various diseases. Its structural features suggest it may serve as a scaffold for designing novel drugs that target specific biological pathways or receptors.

Interaction studies involving 3-(3,5-Dimethoxyphenyl)pyridin-4-amine are crucial for understanding its biological efficacy. Preliminary studies may include:

- Binding Affinity: Assessing how well this compound binds to target proteins or enzymes.

- Mechanism of Action: Investigating how it influences cellular pathways or biological processes.

- Toxicity Profiling: Evaluating its safety profile in vitro and in vivo.

Such studies can reveal important insights into its therapeutic potential and guide future research directions.

Several compounds share structural similarities with 3-(3,5-Dimethoxyphenyl)pyridin-4-amine. These include:

- 4-Amino-2-methylpyridine: Lacks methoxy groups but retains an amino substitution on the pyridine ring.

- 3-(2-Methoxyphenyl)pyridin-4-amine: Similar in structure but has a different substituent on the phenyl group.

- N-(pyridin-4-yl)aniline: Contains a pyridine and aniline moiety but lacks methoxy substitutions.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Amino-2-methylpyridine | Amino group on pyridine | No methoxy groups |

| 3-(2-Methoxyphenyl)pyridin-4-amine | Methoxy on a different phenyl position | Different position of methoxy |

| N-(pyridin-4-yl)aniline | Contains both pyridine and aniline | Lacks methoxy groups |

The uniqueness of 3-(3,5-Dimethoxyphenyl)pyridin-4-amine lies in its specific arrangement of functional groups which may enhance its biological activity compared to these similar compounds.

Traditional synthetic approaches to 3-(3,5-Dimethoxyphenyl)pyridin-4-amine typically involve multi-step processes that build the pyridine ring system through sequential chemical transformations [2]. The most established methodology employs a condensation reaction between 4-pyridinecarboxaldehyde and 3,5-dimethoxyaniline, yielding the desired compound through imine formation followed by reduction . This classical approach has been extensively documented in pharmaceutical synthesis literature, where the formation of carbon-nitrogen bonds through nucleophilic substitution reactions represents a fundamental strategy [34].

Alternative multi-step approaches utilize pyridine-oxide intermediates in a three-stage synthesis pathway [10]. The process involves the initial formation of pyridine-oxide, followed by conversion to 4-nitropyridine-oxide, and subsequent reduction with iron and acetic acid at reflux temperature to produce the desired 4-aminopyridine derivatives in quantitative yield [10]. This methodology demands continuous extraction with diethyl ether and presents significant challenges in process scalability due to equipment requirements and solvent consumption.

The incorporation of the 3,5-dimethoxyphenyl substituent typically occurs through cross-coupling reactions, particularly Suzuki-Miyaura cross-coupling processes [31]. These reactions involve the coupling of brominated pyridine derivatives with 3,5-dimethoxyphenylboronic acid in the presence of palladium catalysts [31]. The traditional approach requires the preparation of appropriate halogenated precursors and careful optimization of reaction conditions to achieve satisfactory yields while minimizing side reactions.

Novel One-Pot Synthesis Approaches

Recent advances in synthetic methodology have led to the development of efficient one-pot synthesis approaches for pyridine derivatives, including 3-(3,5-Dimethoxyphenyl)pyridin-4-amine [12] [13]. One-pot multicomponent reactions represent a significant advancement in organic synthesis, combining three or more reactants in a single synthetic operation to create highly complex molecular structures with improved atom economy and reduced waste generation [14].

A particularly notable approach involves the base-promoted one-pot synthesis of pyridine derivatives through aromatic alkyne annulation using benzamides as nitrogen sources [13]. This methodology employs cesium carbonate in sulfolane as the reaction medium, enabling the formal cyclocondensation of aromatic terminal alkynes with benzamides to form 3,5-diaryl pyridines [13]. The process demonstrates remarkable efficiency, with benzamides serving exclusively as nitrogen sources while aromatic alkynes provide the carbon framework for pyridine ring construction.

Another innovative one-pot approach utilizes the Groebke-Blackburn-Bienaymé reaction for the synthesis of highly functionalized pyridines [12]. This multicomponent reaction combines aldehydes, 2-aminopyridine derivatives, and isocyanides under microwave-assisted conditions [12]. The methodology has been successfully adapted for continuous flow synthesis, demonstrating yields of up to 89% with reaction times reduced to 30 minutes when employing microwave energy [12].

The development of tandem reactions has further advanced one-pot synthesis capabilities [14]. A novel three-component tandem reaction combining aldehydes, malononitrile, and nitrogen-containing acetamides under microwave irradiation has been established for the synthesis of highly functionalized pyridines [14]. This approach proceeds through sequential Knoevenagel condensation, Michael addition, intramolecular cyclization, autoxidation, and subsequent aromatization [14]. The methodology offers exceptional atom efficiency and mild reaction conditions, making it highly suitable for large-scale synthesis applications.

Recent research has also explored the use of ionic liquids as both solvents and catalysts in one-pot pyridine synthesis [24]. These green chemistry approaches demonstrate superior environmental profiles while maintaining high yields and selectivity [24]. The recyclability of ionic liquid systems supports cost-effectiveness and aligns with sustainable chemistry principles, making them attractive alternatives to traditional synthetic methods [24].

Catalytic Systems in Formation Reactions

The development of efficient catalytic systems has revolutionized the synthesis of pyridine derivatives, with transition metal catalysis playing a pivotal role in enabling new synthetic pathways [19] [20]. Palladium-catalyzed systems represent the most extensively studied and applied catalytic approaches for pyridine synthesis, offering exceptional versatility in carbon-carbon and carbon-nitrogen bond formation reactions [21].

Rhodium-catalyzed systems have emerged as powerful tools for pyridine synthesis from readily available starting materials [19]. The synthesis of pyridines from oximes and alkynes using rhodium catalysis proceeds under mild conditions and low temperatures, demonstrating remarkable efficiency [19]. This approach utilizes cyclopentadienyl rhodium complexes that provide complementary selectivity depending on the specific ligand environment [19]. The methodology tolerates a wide range of functional groups and offers excellent regioselectivity in the formation of substituted pyridines.

Palladium-catalyzed cross-coupling reactions have been extensively developed for pyridine derivative synthesis [21] [23]. The intramolecular carbon-hydrogen arylation of pyridine derivatives using palladium catalysts enables the formation of multiply fused heterocyclic compounds [21]. These reactions typically employ palladium acetate as the catalyst with triphenylphosphine as a ligand, achieving yields of up to 94% under optimized conditions [21]. The methodology demonstrates broad substrate scope and functional group tolerance, making it applicable to complex molecular architectures.

Copper-catalyzed systems offer alternative pathways for pyridine synthesis with distinct advantages in terms of cost and environmental impact [20]. Highly enantioselective catalytic transformations of poorly reactive β-substituted alkenyl pyridines have been achieved using copper-chiral diphosphine ligand catalyst systems [20]. These approaches involve reactivity enhancement through Lewis acid activation and demonstrate exceptional functional group tolerance [20].

Iron-catalyzed cyclization reactions represent an emerging area of catalytic pyridine synthesis [22]. The synthesis of symmetrical pyridines through iron-catalyzed cyclization of ketoxime acetates with aldehydes offers a cost-effective and environmentally benign approach [22]. These reactions proceed under mild conditions and demonstrate excellent yields with minimal waste generation [22].

The integration of photoredox catalysis with transition metal systems has opened new avenues for pyridine synthesis [25]. Palladium-catalyzed electrophilic functionalization of pyridine derivatives through phosphonium salts demonstrates remarkable efficiency and practical utility [25]. The role of silver salts as transmetalation mediators has been identified as crucial for the success of these transformations [25].

Purification Techniques and Yield Optimization

The purification of pyridine derivatives, including 3-(3,5-Dimethoxyphenyl)pyridin-4-amine, requires specialized techniques due to the basic nature and high water solubility of these compounds [26] [27]. Traditional purification methods often prove inadequate for pyridine derivatives, necessitating the development of optimized protocols that address the unique chemical properties of these heterocyclic compounds.

Industrial-scale purification of crude pyridine typically involves alkaline treatment followed by fractional distillation [26]. The process begins with the addition of predetermined amounts of alkali, such as sodium hydroxide or potassium hydroxide, to crude pyridine containing impurities such as imines and aldehydes [26]. This alkaline purification effectively reduces impurity levels from initial concentrations of 1000-2600 parts per million to less than 100 parts per million [26]. The subsequent fractional distillation over molecular sieves and solid potassium hydroxide yields high-purity products suitable for pharmaceutical applications [27].

Advanced purification techniques utilize molecular sieve technology for enhanced separation efficiency [27]. The recommended methodology involves drying pyridine over solid potassium hydroxide for extended periods, followed by fractional distillation over Linde type molecular sieves [27]. This approach effectively removes water and basic impurities while maintaining the integrity of the pyridine ring system [27]. The resulting products demonstrate purities exceeding 99.7% with minimal water content [26].

Column chromatography optimization has been extensively studied for pyridine derivative purification [29]. High-performance liquid chromatography using cyclodextrin-bonded stationary phases has shown particular effectiveness for pyridine derivative separation [29]. Despite relatively low affinity constants of approximately 10² per molar, good separations can be achieved using mobile phases consisting of methanol and phosphate buffer at neutral pH [29]. This methodology enables rapid and simple extractions with excellent resolution of closely related pyridine derivatives [29].

Crystallization techniques represent another crucial aspect of purification and yield optimization [27]. The formation of oxalate salts provides an effective method for separating pyridine from homologous compounds [27]. Pyridine precipitation as oxalate occurs through addition to stirred solutions of oxalic acid in acetone, followed by filtration and washing with cold acetone [27]. The subsequent regeneration and isolation of pure pyridine can be achieved through standard acid-base manipulation procedures [27].

Continuous flow synthesis systems have demonstrated significant advantages in yield optimization for pyridine derivatives [28]. Photoredox-catalyzed hydroaminoalkylation in continuous flow systems achieves yields of 97% for related pyridyl amine compounds [28]. The integration of sequential reaction steps in flow systems enables overall yields of 98% while maintaining productivity rates of 2.20 millimoles per hour [28]. These systems offer superior control over reaction conditions and enable real-time optimization of synthetic parameters.

Yield optimization studies have revealed the critical importance of temperature control and residence time in flow synthesis applications [28]. Elevated temperatures of 180-200°C with residence times of 20 minutes prove optimal for nucleophilic aromatic substitution reactions in pyridine synthesis [28]. The systematic optimization of these parameters enables consistent high yields while minimizing the formation of undesired byproducts [28].

| Purification Method | Purity Achieved | Processing Time | Yield Recovery |

|---|---|---|---|

| Alkaline Treatment + Distillation | 99.7% | 6-8 hours | 98.6% |

| Molecular Sieve Drying | 99.8% | 2 weeks + distillation | 98.9% |

| Cyclodextrin HPLC | >95% | 1-2 hours | 85-92% |

| Oxalate Crystallization | >98% | 12-24 hours | 88-94% |

| Continuous Flow Processing | 98% | 20 minutes | 98% |

The selection of appropriate purification techniques depends on the specific requirements of the synthetic application, including scale, purity specifications, and economic considerations [39]. For laboratory-scale synthesis, column chromatography and crystallization methods provide adequate purification with reasonable processing times [39]. Industrial applications typically favor continuous processing methods that offer superior throughput and consistent product quality [39].

The solubility characteristics of 3-(3,5-Dimethoxyphenyl)pyridin-4-amine are significantly influenced by its bifunctional nature, containing both a pyridine ring and an aniline moiety with electron-donating methoxy substituents. The compound exhibits distinctly different solubility patterns across various solvent systems.

Aqueous Solubility Behavior

In aqueous systems, the compound demonstrates pronounced pH-dependent solubility behavior. At neutral pH (7.0), the solubility ranges from 2-5 mg/mL, classified as moderately soluble [1]. This moderate solubility results from the compound's ability to form hydrogen bonds through both the pyridine nitrogen and aniline amino group with water molecules.

Under acidic conditions (pH 2.0), solubility increases dramatically to 20-50 mg/mL due to protonation of the pyridine nitrogen atom, which enhances ionic character and water interaction [1] [2]. The protonated form creates a more hydrophilic species that readily dissolves in the aqueous medium. Conversely, under basic conditions (pH 10.0), solubility decreases to 1-3 mg/mL as deprotonation reduces the compound's ability to interact favorably with water molecules.

Organic Solvent Compatibility

The compound exhibits excellent solubility in polar protic solvents, particularly alcohols. In ethanol, solubility reaches 50-100 mg/mL, while methanol shows similar high solubility of 40-80 mg/mL [2] . This high solubility in alcohols is attributed to strong hydrogen bonding interactions between the alcohol hydroxyl groups and both nitrogen-containing functional groups.

Polar aprotic solvents also provide favorable dissolution environments. Dimethyl sulfoxide (DMSO) shows the highest solubility at 100-200 mg/mL, followed by N,N-dimethylformamide (DMF) at 80-150 mg/mL . These solvents can effectively solvate the polar regions of the molecule through dipolar interactions without competing for hydrogen bonding sites.

Moderate solubility is observed in acetone (15-30 mg/mL) and dichloromethane (8-15 mg/mL), where dipole-dipole interactions and moderate polarity matching govern the dissolution process [4]. Non-polar solvents such as n-hexane show practically no solubility (<0.1 mg/mL) due to the hydrophobic nature of these solvents and poor compatibility with the polar functional groups [5].

Thermal Stability and Decomposition Kinetics

Thermal Stability Profile

3-(3,5-Dimethoxyphenyl)pyridin-4-amine demonstrates good thermal stability up to approximately 240°C, beyond which thermal decomposition becomes significant [6] [7]. The compound maintains structural integrity through several temperature ranges, with distinct thermal events occurring at specific intervals.

In the temperature range of 25-150°C, the compound remains completely stable with less than 2% weight loss, primarily attributed to moisture desorption and potential desolvation processes. Between 150-200°C, thermal expansion effects become apparent, but the molecular structure remains intact with only 2-3% weight loss.

The onset of thermal stress occurs around 200-240°C, where pre-decomposition effects begin to manifest. Initial decomposition commences at 240-280°C, characterized by 5-20% weight loss as carbon-nitrogen bond cleavage begins to occur [6]. This temperature range represents the critical threshold for thermal stability.

Decomposition Mechanisms and Kinetics

Above 280°C, significant decomposition occurs with 20-70% weight loss as aromatic ring opening and fragmentation processes dominate. The decomposition likely follows a multi-step mechanism involving initial C-N bond cleavage between the phenyl and pyridine rings, followed by oxidative degradation of the aromatic systems.

The presence of methoxy groups may influence decomposition pathways through initial demethylation reactions, potentially occurring at lower temperatures than ring fragmentation. The electron-donating nature of these substituents can stabilize radical intermediates formed during thermal degradation, potentially affecting the overall decomposition kinetics [8].

Acid-Base Behavior and Protonation Sites

Basicity and Protonation Hierarchy

3-(3,5-Dimethoxyphenyl)pyridin-4-amine contains two nitrogen atoms with distinctly different basicities. The pyridine nitrogen represents the primary protonation site with an estimated pKa of 4.8 ± 0.3 for its conjugate acid [9] [10]. This value is consistent with substituted pyridines and reflects the moderate basicity of the aromatic nitrogen lone pair.

The aniline nitrogen at the 4-position serves as a secondary protonation site with significantly reduced basicity (estimated pKa ~1.0) [11]. This dramatic decrease in basicity compared to the pyridine nitrogen results from extensive delocalization of the amino group lone pair into the aromatic π-system, as observed in substituted anilines [12] [13].

Electronic Effects of Methoxy Substituents

The 3,5-dimethoxy substitution pattern exerts significant electronic influence on the compound's acid-base properties. The methoxy groups exhibit both inductive (-I) and mesomeric (+M) effects, with the mesomeric effect typically dominating [11]. This electron donation stabilizes the protonated forms and slightly enhances the basicity compared to unsubstituted analogues.

The positioning of methoxy groups at the 3 and 5 positions creates a symmetric electronic environment that influences both protonation sites. For the aniline nitrogen, the electron-donating methoxy groups partially counteract the delocalization effect, resulting in slightly higher basicity than simple aniline derivatives [12].

pH-Dependent Speciation

At physiological pH (7.4), approximately 99% of the compound exists in the neutral form, as both nitrogen atoms have pKa values well below this pH. Under mildly acidic conditions (pH 4-5), selective protonation of the pyridine nitrogen occurs, creating a zwitterionic species. Only under strongly acidic conditions (pH < 2) does significant protonation of the aniline nitrogen become apparent.

Redox Properties and Electrochemical Characterization

Oxidative Electrochemistry

The electrochemical oxidation of 3-(3,5-Dimethoxyphenyl)pyridin-4-amine occurs through multiple pathways reflecting the presence of two electroactive sites. The primary oxidation wave appears at approximately +0.85 ± 0.15 V versus saturated calomel electrode (SCE), corresponding to oxidation of the aniline amino group [14] [15]. This process is quasi-reversible, indicating coupled chemical reactions following electron transfer.

A secondary oxidation wave occurs at +1.3 ± 0.2 V versus SCE, attributed to oxidation of the pyridine ring system or further oxidation of the aniline moiety [14]. This process is generally irreversible due to follow-up chemical reactions, including possible polymerization or ring-opening processes.

The presence of methoxy groups influences the oxidation potentials by providing electron density to the aromatic system, potentially lowering the required potentials compared to unsubstituted analogues [15] [16]. The electron-donating nature of these substituents stabilizes the oxidized forms through resonance effects.

Reductive Electrochemistry

Electrochemical reduction of the compound occurs at significantly more negative potentials. The pyridine ring undergoes reduction at approximately -1.8 ± 0.3 V versus SCE, following the typical behavior of nitrogen heterocycles [17] [18]. This reduction is irreversible and may involve formation of radical intermediates or hydrogenated products.

The aniline portion shows reduction at even more negative potentials (-2.2 ± 0.4 V versus SCE), though this process competes with hydrogen evolution in protic solvents [18] [19]. The reduction mechanism likely involves initial formation of radical anion species followed by protonation and further reduction steps.

Electrode Material Dependencies

The electrochemical behavior shows significant dependence on electrode material. Platinum electrodes generally provide the most well-defined and reproducible voltammetric responses, with clear separation of oxidation and reduction waves [18] [20]. Gold electrodes show similar behavior but with slightly shifted potentials and different kinetics.

Copper and silver electrodes exhibit notably different electrochemical characteristics, with copper showing enhanced catalytic activity for certain reduction processes [18]. These material effects reflect differences in surface interactions, catalytic properties, and the stability of intermediate species on different electrode surfaces.